molecular formula C14H9Cl2NO4S2 B8446674 (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride

(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride

Cat. No.: B8446674
M. Wt: 390.3 g/mol
InChI Key: LXSUDBCGRSVSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride is an organosulfur compound known for its unique chemical properties and applications. This compound is characterized by the presence of both benzene sulphonyl and indol-2-ylsulphonyl groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

The synthesis of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride typically involves the reaction of benzene sulphonyl chloride with 6-chloroindole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize phosphorus oxychloride or phosphorus pentachloride as chlorinating agents to facilitate the reaction .

Chemical Reactions Analysis

(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, chlorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamides and sulfonate esters. The compound acts as an electrophile, with the sulphonyl chloride group being the reactive site. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functionality, combining the reactivity of both benzene sulphonyl and indole groups, which allows for a broader range of applications and reactions.

Properties

Molecular Formula

C14H9Cl2NO4S2

Molecular Weight

390.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-chloroindole-2-sulfonyl chloride

InChI

InChI=1S/C14H9Cl2NO4S2/c15-11-7-6-10-8-14(22(16,18)19)17(13(10)9-11)23(20,21)12-4-2-1-3-5-12/h1-9H

InChI Key

LXSUDBCGRSVSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)Cl)S(=O)(=O)Cl

Origin of Product

United States

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